molecular formula C4HCl2F3 B8344451 1,4-Dichloro-3,3,4-trifluoroyclobutene

1,4-Dichloro-3,3,4-trifluoroyclobutene

Cat. No.: B8344451
M. Wt: 176.95 g/mol
InChI Key: WQPXPBJQQXJGIJ-UHFFFAOYSA-N
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Description

1,4-Dichloro-3,3,4-trifluorocyclobutene is a halogenated cyclobutene derivative characterized by a strained four-membered ring system with chlorine atoms at positions 1 and 4 and three fluorine atoms at positions 3, 3, and 4. The compound’s unique structure imparts distinct electronic and steric properties, making it relevant in synthetic chemistry for producing fluorinated polymers or intermediates in agrochemical/pharmaceutical synthesis.

Properties

Molecular Formula

C4HCl2F3

Molecular Weight

176.95 g/mol

IUPAC Name

1,4-dichloro-3,3,4-trifluorocyclobutene

InChI

InChI=1S/C4HCl2F3/c5-2-1-3(7,8)4(2,6)9/h1H

InChI Key

WQPXPBJQQXJGIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C1(F)F)(F)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Fluorinated Chlorinated Alkenes

The compound shares structural motifs with linear and cyclic halogenated alkenes, particularly those with chlorine and fluorine substituents. Key analogues include:

  • 1,4-Dichloro-1,1,2,3,4,4-hexafluoro-2-butene (CAS 360-88-3) :

    • A linear alkene with six fluorine and two chlorine atoms.
    • Lacks ring strain but shares high electronegativity due to fluorine substitution.
  • 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane (CAS 355-24-8) :

    • A fully fluorinated butane derivative with two chlorines.
    • Exhibits higher thermal stability than unsaturated analogs due to single bonds.

Key Structural Differences :

  • The cyclobutene ring introduces significant ring strain (≈26 kcal/mol), increasing reactivity in ring-opening reactions compared to linear alkenes .
  • Fluorine atoms at positions 3 and 4 create strong electron-withdrawing effects, polarizing the molecule and enhancing electrophilic character.
Physicochemical Properties

While direct data for the target compound are unavailable, trends from analogous compounds suggest:

Property 1,4-Dichloro-3,3,4-trifluorocyclobutene (Inferred) 1,4-Dichlorohexafluoro-2-butene Octafluorodichlorobutane
Boiling Point Moderate (estimated 80–120°C) Lower (≈60–80°C) Higher (≈150°C)
Water Solubility Low (fluorine reduces polarity) Very low (<1 µmole/cm³) Insoluble
Octanol-Water Partition (Log P) High (3.5–4.5) 3.8–4.2 >5.0

Notes:

  • Fluorine’s hydrophobicity and chlorine’s moderate polarity dictate solubility trends .
  • Cyclic structures often have higher boiling points than linear analogs due to restricted rotation.
Reactivity and Stability
  • Ring Strain : The cyclobutene ring undergoes facile [2+2] cycloreversion or nucleophilic attack at strained C-Cl bonds, unlike linear alkenes .
  • Electrophilic Reactivity : Fluorine substituents activate adjacent chlorines for substitution reactions, similar to 1,2-dichloro-1,1,2-trifluoroethane .
  • Thermal Stability : Less stable than perfluorinated alkanes (e.g., octafluorobutane) due to unsaturation and ring strain.
Environmental and Toxicological Profiles
  • Persistence : Fluorinated compounds resist biodegradation, as seen in perfluorinated butanes (half-life >50 years) .
  • Volatility : Likely less volatile than chlorinated benzenes (e.g., 1,4-dichlorobenzene, MRL 0.2 µg/L ) due to higher molecular weight.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1,4-Dichloro-3,3,4-trifluorocyclobutene?

  • Methodology : Synthesis often involves halogen exchange reactions or radical-mediated chlorination/fluorination of cyclobutene derivatives. For example, fluorination of dichlorocyclobutene precursors using agents like SF₄ or HF-pyridine under controlled conditions (20–80°C, anhydrous environment) can yield fluorinated products. Purification typically employs fractional distillation or preparative GC to isolate isomers .
  • Key Considerations : Monitor reaction progress via GC-MS or NMR to track substituent positions and avoid over-halogenation.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • GC-MS : Use a non-polar column (e.g., DB-5MS) with electron ionization to confirm molecular ion peaks (e.g., m/z 216 for C₄HCl₂F₃) and fragmentation patterns.
  • ¹⁹F NMR : Identify fluorine environments (e.g., trifluoromethyl groups at δ −60 to −70 ppm).
  • Elemental Analysis : Validate Cl/F ratios (±0.5% tolerance) .

Q. What are the solubility and stability profiles of 1,4-Dichloro-3,3,4-trifluorocyclobutene under laboratory conditions?

  • Methodology :

  • Solubility : Test in polar (acetonitrile) vs. non-polar solvents (hexane) using gravimetric analysis.
  • Stability : Conduct accelerated degradation studies (40–60°C, UV exposure) with HPLC monitoring. Fluorinated chlorinated alkenes generally degrade via hydrolysis, producing HF/HCl; use Teflon-lined containers to prevent corrosion .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence regioselectivity in cycloaddition reactions?

  • Methodology :

  • Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and predict reactivity in Diels-Alder or [2+2] cycloadditions.
  • Experimental Validation : Compare reaction outcomes with computational predictions using kinetic profiling (e.g., in situ IR spectroscopy) .

Q. What analytical challenges arise in detecting trace quantities of this compound in environmental matrices?

  • Methodology :

  • Sample Preparation : Use solid-phase microextraction (SPME) with polydimethylsiloxane fibers to concentrate analytes from water/soil.
  • Detection : Employ GC-ECD (electron capture detector) for halogen-specific sensitivity (LOD ~0.1 ppb). Cross-validate with HRMS (Q-TOF) to distinguish from co-eluting PFAS .

Q. How can researchers resolve contradictions in reported reaction kinetics for halogenated cyclobutenes?

  • Methodology :

  • Systematic Variability Analysis : Control variables (temperature, solvent polarity, catalyst loading) across studies.
  • Isotopic Labeling : Use ¹³C/²H-labeled analogs to trace reaction pathways and identify intermediates via NMR or MS/MS .

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